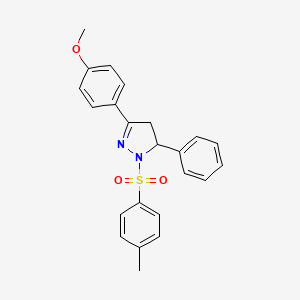

3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Description

3-(4-Methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by:

- Position 3: A 4-methoxyphenyl group, providing electron-donating effects via the methoxy substituent.

- Position 5: A phenyl group, contributing hydrophobic interactions.

- This compound belongs to a class of dihydro-1H-pyrazoles, which are widely studied for their pharmacological and material science applications .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-6-4-3-5-7-19)16-22(24-25)18-10-12-20(28-2)13-11-18/h3-15,23H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNILVYYMGPEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with tosylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction conditions can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.14 | |

| This compound | HepG2 (liver cancer) | 5.71 |

These findings suggest that the compound may interfere with cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving animal models, it was shown to reduce inflammation markers significantly when administered at specific dosages .

| Study | Model | Dosage (mg/kg) | Effect |

|---|---|---|---|

| Anti-inflammatory Study | Acute inflammation model | 50 | Significant reduction in inflammatory markers |

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrazole derivatives. The compound's structural components contribute to its effectiveness in seizure models:

The presence of the methoxy group on the phenyl ring is believed to enhance its anticonvulsant activity.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 and HepG2 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using a rat model for acute inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Spectroscopic Properties

- IR Spectroscopy : The tosyl group in the target compound introduces strong S=O stretching bands (~1150–1350 cm⁻¹), similar to methylsulfonyl in 2k . Methoxyphenyl C-O stretches appear at ~1240 cm⁻¹ .

- NMR : The 4-methoxyphenyl group produces distinct aromatic signals (δ ~6.8–7.5 ppm for protons; δ ~160 ppm for methoxy carbons), consistent with 2c and 2k .

Structural and Electronic Properties

- Planarity of Pyrazoline Ring :

- Nonlinear Optical (NLO) Potential: N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates: Show high hyperpolarizability (β = 12 × 10⁻³⁰ esu) due to electron-rich aryl groups . Target Compound: The 4-methoxyphenyl and tosyl groups may enhance charge transfer, making it a candidate for NLO applications.

Structure-Activity Relationships (SAR)

- Position 1 : Tosyl groups improve metabolic stability compared to phenyl or p-tolyl substituents (e.g., 3f) .

- Position 3 : Electron-donating groups (e.g., 4-methoxyphenyl) enhance antioxidant and anti-inflammatory activities .

- Position 5 : Bulky aryl groups (e.g., phenyl vs. methyl) increase steric hindrance but improve binding specificity in therapeutic targets .

Biological Activity

3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its pharmacological potential based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate, followed by cyclization reactions. The resulting compound has been characterized using various spectroscopic methods including NMR and X-ray crystallography, revealing a monoclinic crystal structure with significant torsional angles between its planar groups .

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, showcasing a range of pharmacological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under review exhibits promising activities that are summarized below.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to the pyrazole structure have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. In particular, compounds have been tested against E. coli and Staphylococcus aureus, showing notable inhibitory effects. The presence of specific functional groups within the pyrazole structure enhances its antibacterial activity .

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been explored. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote caspase-dependent pathways leading to cell death .

Case Studies

- Anti-Candida Activity : A study evaluated the antifungal properties of pyrazole derivatives against Candida albicans, where certain compounds exhibited significant antifungal activity. The results suggest that these compounds could serve as alternatives for treating fungal infections .

- Cytotoxicity Assessment : In vitro studies on cytotoxic effects revealed that some pyrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation reactions using hydrazine derivatives or Vilsmeier–Haack formylation. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux (6–8 hours), monitored by TLC for completion . The Vilsmeier–Haack reaction is also employed for formylation, as seen in the preparation of 5-chloro-3-methyl-1-arylpyrazole carbaldehydes . Purification often involves recrystallization from ethanol or methanol to isolate the diastereomerically pure product .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and torsion angles (e.g., C30—N3—N4—C7 = 123.76°) . Spectroscopic techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon hybridization.

- IR Spectroscopy : To detect functional groups like C=O (1660–1680 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry : For molecular ion (M⁺) and fragmentation pattern validation .

Q. What are the common biological activities associated with pyrazoline derivatives like this compound?

Pyrazolines exhibit antibacterial, antifungal, and analgesic properties. For example, analogs with 4-methoxyphenyl substituents show enhanced activity due to electron-donating effects . Standard assays include:

- Antimicrobial Testing : Agar diffusion methods against S. aureus or E. coli.

- Analgesic Screening : Tail-flick or acetic acid-induced writhing models .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static calculations. Strategies include:

- DFT Optimization : Compare computed geometries (B3LYP/6-31G*) with X-ray torsion angles (e.g., C7—N4—N3—C9 = 102.40°) .

- Hydrogen Bond Analysis : Validate intramolecular interactions (e.g., C–H···O) via Hirshfeld surface plots .

- Dynamic NMR : Detect conformational exchange in solution if crystal packing forces distort the structure .

Q. What strategies optimize the diastereoselectivity in pyrazoline synthesis?

Diastereoselectivity is influenced by:

- Solvent Polarity : Polar solvents (e.g., acetic acid) stabilize transition states via hydrogen bonding .

- Catalysis : Lewis acids (e.g., ZnCl₂) can direct hydrazine attack to favor cis or trans addition .

- Substituent Effects : Electron-withdrawing groups (e.g., tosyl) enhance regioselectivity by activating the α,β-unsaturated system .

Q. How can structure-activity relationships (SAR) guide the design of pyrazoline derivatives with enhanced bioactivity?

SAR studies focus on:

- Substituent Modulation : Introducing 4-methoxy or halogen groups improves lipophilicity and target binding .

- Bioisosteric Replacement : Swapping the tosyl group with acylthioureas or oxadiazoles alters pharmacokinetics .

- Conformational Restriction : Rigidifying the dihydropyrazole ring via alkyl chains (e.g., propyl) enhances receptor affinity .

Data Contradiction Analysis

Example : Discrepancies in NMR coupling constants vs. X-ray data may indicate fluxional behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.